molecular formula C18H16FNO B252707 N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine

N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine

Cat. No. B252707
M. Wt: 281.3 g/mol
InChI Key: YTICDYBMIQDYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the family of indole-derived synthetic cannabinoids and has been shown to have high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. These receptors are primarily located in the brain and immune system, respectively, and are involved in the regulation of various physiological processes such as pain sensation, appetite, and immune function.
Biochemical and Physiological Effects:
N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine has been shown to produce a range of biochemical and physiological effects in animal models, including decreased locomotor activity, hypothermia, and analgesia. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise targeting of these receptors and investigation of their specific roles in various physiological processes. However, one limitation of using N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research involving N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine. One area of interest is the investigation of its potential therapeutic applications in the treatment of inflammatory diseases such as arthritis. Another potential direction is the development of more selective and potent synthetic cannabinoids that can be used to further elucidate the roles of the endocannabinoid system in various physiological processes.

Synthesis Methods

The synthesis method for N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine involves the reaction of 2-fluorophenylacetonitrile with 5-(bromomethyl)furan-2-carbaldehyde, followed by reduction with sodium borohydride and subsequent N-benzylation with benzyl chloride. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine has been used in several scientific studies to investigate the role of the endocannabinoid system in various physiological processes. One study found that N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine was able to induce hypothermia and decrease locomotor activity in mice, suggesting a potential role in the regulation of body temperature and movement.

properties

Product Name

N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine

Molecular Formula

C18H16FNO

Molecular Weight

281.3 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C18H16FNO/c19-17-9-5-4-8-16(17)18-11-10-15(21-18)13-20-12-14-6-2-1-3-7-14/h1-11,20H,12-13H2

InChI Key

YTICDYBMIQDYFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3F

Origin of Product

United States

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